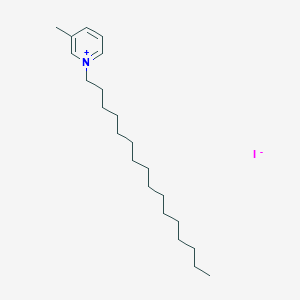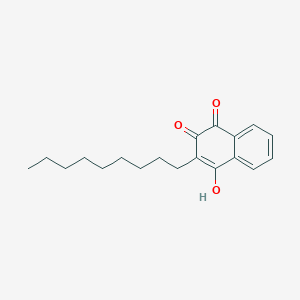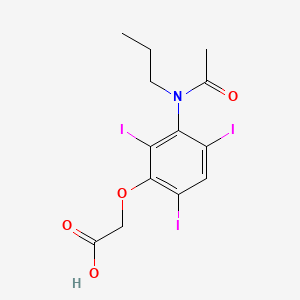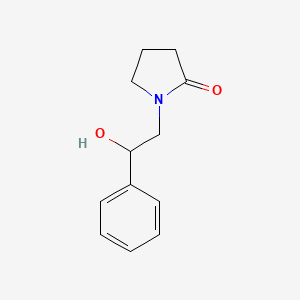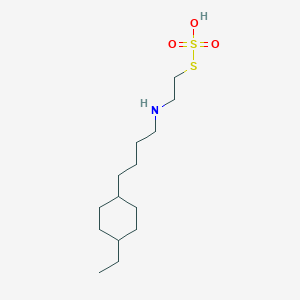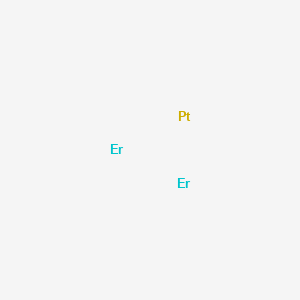
Erbium;platinum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erbium;platinum is a compound that combines the rare-earth element erbium with the transition metal platinum Erbium is known for its unique optical properties, while platinum is renowned for its catalytic abilities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of erbium;platinum compounds typically involves the reaction of erbium salts with platinum salts under controlled conditions. One common method is the hydrothermal synthesis, where erbium chloride and platinum chloride are reacted in an aqueous solution at high temperatures and pressures. Another method involves the chemical vapor deposition technique, where erbium and platinum precursors are vaporized and then deposited onto a substrate to form the compound.
Industrial Production Methods
Industrial production of this compound compounds often utilizes the hydrothermal method due to its efficiency and scalability. This method allows for the production of high-purity compounds with controlled particle sizes, which are essential for various applications.
Chemical Reactions Analysis
Types of Reactions
Erbium;platinum compounds can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form erbium oxide and platinum oxide.
Reduction: Reduction reactions can convert the compound back to its metallic state.
Substitution: Ligands in the compound can be substituted with other ligands, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation, hydrogen for reduction, and various ligands for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
Scientific Research Applications
Erbium;platinum compounds have a wide range of scientific research applications:
Chemistry: Used as catalysts in various chemical reactions due to the catalytic properties of platinum.
Biology: Investigated for their potential use in biological imaging and as contrast agents in medical imaging techniques.
Medicine: Studied for their potential use in cancer treatment due to the unique properties of erbium and platinum.
Industry: Used in the production of advanced materials, including photonic devices and sensors.
Mechanism of Action
The mechanism of action of erbium;platinum compounds involves the interaction of erbium and platinum with various molecular targets. Erbium’s optical properties allow it to interact with light, making it useful in photonic applications. Platinum’s catalytic properties enable it to facilitate various chemical reactions, making it valuable in industrial and medical applications. The combination of these properties allows this compound compounds to exert their effects through multiple pathways, including optical and catalytic mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other rare-earth metal;platinum combinations, such as:
- Ytterbium;platinum
- Neodymium;platinum
- Samarium;platinum
Uniqueness
This compound stands out due to the unique optical properties of erbium, which are not present in other rare-earth metals This makes this compound particularly valuable in applications requiring optical properties, such as photonic devices and medical imaging
Properties
CAS No. |
12694-67-6 |
|---|---|
Molecular Formula |
Er2Pt |
Molecular Weight |
529.60 g/mol |
IUPAC Name |
erbium;platinum |
InChI |
InChI=1S/2Er.Pt |
InChI Key |
KEOBVUUFGLFLLB-UHFFFAOYSA-N |
Canonical SMILES |
[Er].[Er].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


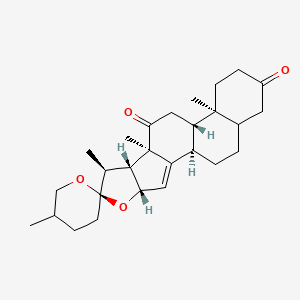
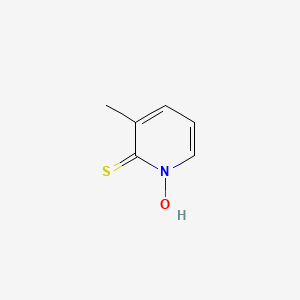
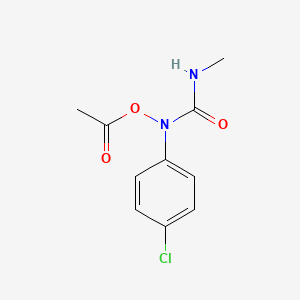
![2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine](/img/structure/B14710739.png)
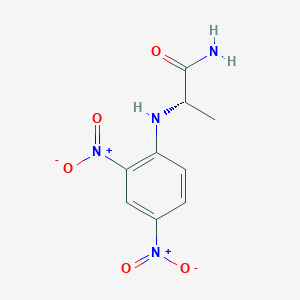
![3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14710758.png)

